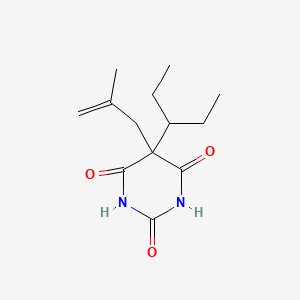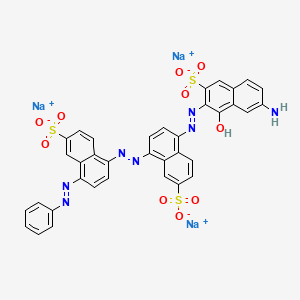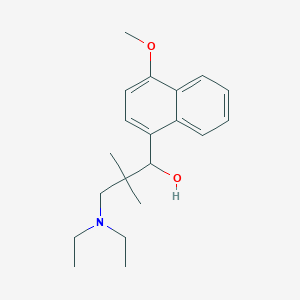
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol is a complex organic compound characterized by its unique structure, which includes a diethylamino group, a methoxynaphthalene moiety, and a dimethylpropanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol typically involves multiple steps, starting with the preparation of the naphthalene derivative. The methoxynaphthalene moiety can be synthesized through a Friedel-Crafts alkylation reaction, followed by the introduction of the diethylamino group via nucleophilic substitution. The final step involves the addition of the dimethylpropanol group through a Grignard reaction or similar organometallic coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which 3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-amine: Similar structure but with an amine group instead of an alcohol.
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ketone: Contains a ketone group instead of an alcohol.
Uniqueness
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
5471-17-0 |
|---|---|
Fórmula molecular |
C20H29NO2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
3-(diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C20H29NO2/c1-6-21(7-2)14-20(3,4)19(22)17-12-13-18(23-5)16-11-9-8-10-15(16)17/h8-13,19,22H,6-7,14H2,1-5H3 |
Clave InChI |
CFLLSOPLOOHFGY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(C)(C)C(C1=CC=C(C2=CC=CC=C21)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


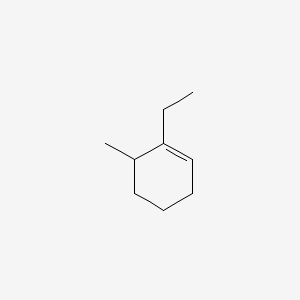
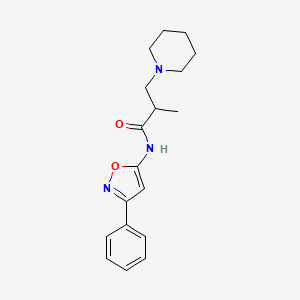
![5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole](/img/structure/B13809186.png)
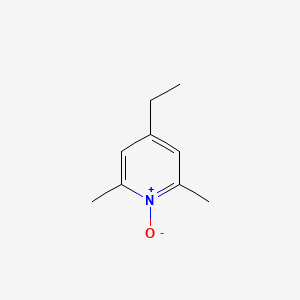
![1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl-](/img/structure/B13809203.png)
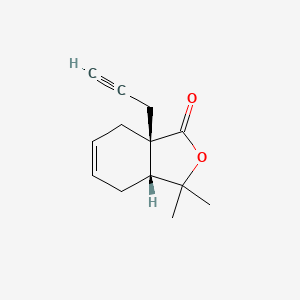
![(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)
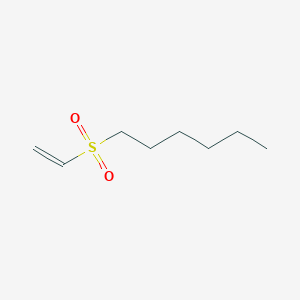
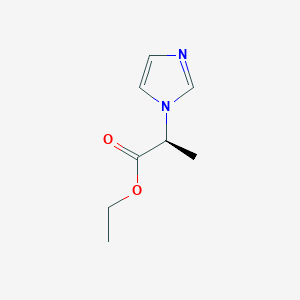
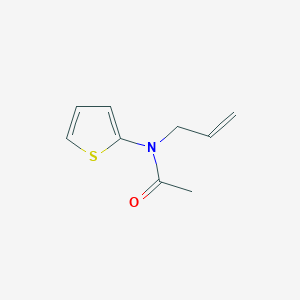

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-](/img/structure/B13809234.png)
